N-(3-acetamidopyridin-2-yl)-4,6-dimethylquinoline-8-carboxamide
Description
N-(3-acetamidopyridin-2-yl)-4,6-dimethylquinoline-8-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological activities and are often used in pharmaceutical research
Properties
IUPAC Name |
N-(3-acetamidopyridin-2-yl)-4,6-dimethylquinoline-8-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-11-9-14-12(2)6-8-20-17(14)15(10-11)19(25)23-18-16(22-13(3)24)5-4-7-21-18/h4-10H,1-3H3,(H,22,24)(H,21,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZBEDJUGONURC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=C(C2=NC=C1)C(=O)NC3=C(C=CC=N3)NC(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetamidopyridin-2-yl)-4,6-dimethylquinoline-8-carboxamide typically involves multi-step organic reactions. One common method starts with the derivatization of 3-nitropyridines to obtain 3-acetamidopyridin-2-yl derivatives. This process can be achieved through a one-pot protocol that combines several steps, including the addition of different reactants at room temperature. The reaction displays good functional group tolerance and regioselectivity, making it suitable for gram-scale synthesis .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the synthetic route for large-scale production. This includes ensuring the availability of starting materials, optimizing reaction conditions for higher yields, and implementing purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetamidopyridin-2-yl)-4,6-dimethylquinoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives. Substitution reactions can lead to various functionalized quinoline derivatives.
Scientific Research Applications
N-(3-acetamidopyridin-2-yl)-4,6-dimethylquinoline-8-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-acetamidopyridin-2-yl)-4,6-dimethylquinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
BMS-488043: A small molecule used in the treatment of HIV infection.
Pyrido[3,4-d]pyrimidine: Exhibits selective activities against breast cancer and renal cancer cell lines.
Uniqueness
N-(3-acetamidopyridin-2-yl)-4,6-dimethylquinoline-8-carboxamide is unique due to its specific substitution pattern and the presence of both acetamidopyridine and carboxamide groups
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
